molecular formula C14H27N3O2 B13468691 tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate

tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B13468691
M. Wt: 269.38 g/mol
InChI Key: PCCCSUUBJZRHGJ-LBPRGKRZSA-N
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Description

tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate is a chemical compound with a molecular formula of C14H27N3O2 It is a piperazine derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable piperidine derivative. One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which is then reacted with 3-piperidinol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(piperidin-3-yl)piperazine-1-carboxylate
  • tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h12,15H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

PCCCSUUBJZRHGJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCNC2

Origin of Product

United States

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